molecular formula C19H23NO3 B5787567 N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5787567
M. Wt: 313.4 g/mol
InChI Key: LMHJJEROBWHOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as BVT.5182, is a novel compound that has been synthesized for potential use in scientific research. This compound has gained interest due to its unique structure and potential applications in various fields of research.5182.

Mechanism of Action

The mechanism of action of BVT.5182 is not fully understood. However, studies have shown that BVT.5182 can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and other cellular processes. BVT.5182 has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
BVT.5182 has been shown to have several biochemical and physiological effects. Studies have shown that BVT.5182 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters in the brain. BVT.5182 has also been shown to have anti-inflammatory properties and can reduce inflammation in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of BVT.5182 is its potential use in cancer research and the treatment of neurological disorders. BVT.5182 has also been shown to have low toxicity and minimal side effects in vitro. However, the synthesis of BVT.5182 is a complex process that requires expertise in organic chemistry and proper laboratory equipment. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of BVT.5182.

Future Directions

There are several future directions for the study of BVT.5182. One potential direction is the development of BVT.5182-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the further study of the mechanism of action of BVT.5182 and its potential use in other fields of scientific research. Additionally, the synthesis of BVT.5182 could be optimized to improve yield and reduce costs.
Conclusion
In conclusion, BVT.5182 is a novel compound that has gained interest for its potential applications in various fields of scientific research. The synthesis of BVT.5182 is a complex process that requires expertise in organic chemistry and proper laboratory equipment. BVT.5182 has been extensively studied for its potential use in cancer research and the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential side effects of BVT.5182.

Synthesis Methods

BVT.5182 is synthesized through a multi-step process involving the reaction of tert-butylphenol and 2-methoxyphenol with chloroacetyl chloride, followed by a series of purification steps to obtain the final product. The synthesis of BVT.5182 is a complex process that requires expertise in organic chemistry and proper laboratory equipment.

Scientific Research Applications

BVT.5182 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BVT.5182 is in the field of cancer research. Several studies have shown that BVT.5182 has anti-cancer properties and can inhibit the growth of cancer cells in vitro. BVT.5182 has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2,3)14-9-5-6-10-15(14)20-18(21)13-23-17-12-8-7-11-16(17)22-4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJJEROBWHOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7011345

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